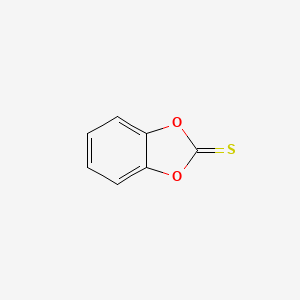

1,3-Benzodioxole-2-thione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEQTJHZORLIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348938 | |

| Record name | 1,3-benzodioxole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231-05-2 | |

| Record name | 1,3-benzodioxole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Benzodioxole 2 Thione

Precursor-Based Thionation Approaches

Precursor-based methods involve the chemical transformation of specifically chosen starting materials that already contain the core benzodioxole structure or can be readily cyclized.

Transformation from 1,3-Benzodioxole-2-one Derivatives

The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in the synthesis of 1,3-benzodioxole-2-thione. This is typically achieved by reacting a 1,3-benzodioxole-2-one derivative with a thionating agent. The general principle involves the replacement of the oxygen atom of the carbonyl group with a sulfur atom. Reagents such as Phosphorus Pentasulfide and Lawesson's Reagent are commonly employed for this purpose, with the reaction's efficiency often being substrate-dependent. The electron-rich nature of the carbonyl group in these derivatives facilitates the nucleophilic attack by the sulfurizing agent. chemicalbook.com

A foundational method for creating the related this compound involves the reaction of catechol with thiophosgene (B130339). google.com This process begins with the base-catalyzed reaction of catechol with thiophosgene, which results in the formation of a cyclic aryl thionocarbonate, a direct analogue of 1,3-benzodioxole-2-one. For optimal yields, thiophosgene is added slowly in a slight molar excess to a catechol solution in aqueous sodium hydroxide (B78521) at cool temperatures, typically between 5°C and 10°C. google.com This intermediate can then be further processed to yield the desired thione.

Conversion of o-Mercaptophenol via Thiophosgene Condensation

A more direct and convenient synthesis of the related benzo[d] Current time information in Bangalore, IN.mdpi.comoxathiole-2-thione involves the condensation of o-mercaptophenol with thiophosgene. mdpi.com In this procedure, o-mercaptophenol is dissolved in an aqueous solution of sodium hydroxide. Thiophosgene is then added to this stirred solution. The reaction proceeds at room temperature for several hours, after which the product is extracted and purified. mdpi.com This method, first reported in 1953, offers a practical route to the thione, although the initial characterization was limited to melting point and elemental analysis. mdpi.com

Contemporary Reagents and Reaction Conditions

Modern organic synthesis has seen the development and refinement of various sulfurizing agents and reaction protocols to improve yields, simplify procedures, and enhance selectivity in thionation reactions.

Utilization of Phosphorus Pentasulfide (P₄S₁₀) in Thionation Protocols

Phosphorus pentasulfide (P₄S₁₀) is a long-standing and versatile reagent for the thionation of carbonyl compounds, converting them into their corresponding thiocarbonyls. tandfonline.comscispace.com It is a readily available crystalline solid, though it requires handling under anhydrous conditions due to its reactivity with moisture. scispace.comresearchgate.net

While effective, thionation reactions using P₄S₁₀ alone can sometimes result in the formation of condensed polythiophosphates, which may lead to unwanted side reactions. researchgate.net To enhance its utility and mitigate some of its drawbacks, several improved protocols have been developed:

Combination with Additives : A notable advancement is the use of P₄S₁₀ in conjunction with hexamethyldisiloxane (B120664) (HMDO), a combination known as Curphey's reagent. mdpi.com This reagent system often provides yields that are comparable or superior to those obtained with other thionating agents and simplifies the workup process, as byproducts can be removed by hydrolytic means or simple filtration. audreyli.com Microwave-assisted thionation using the P₄S₁₀/HMDO combination has also been shown to increase product yields and significantly shorten reaction times. researchgate.net

Use with Phase Transfer Catalysts : In certain applications, P₄S₁₀ has been used with a phase transfer catalyst, which can make the thionation method more efficient, leading to good to excellent product yields. tandfonline.com

Modified Reaction Conditions : Another approach involves reacting a carbonyl compound with P₄S₁₀ in the presence of an alkali metal bicarbonate and a hydrocarbon diluent. This process can improve yields and avoids the need for polar solvents. google.com

Application of Lawesson's Reagent for Sulfurization

In recent decades, Lawesson's Reagent (LR) has frequently replaced P₄S₁₀ as the preferred thionating agent for many transformations. tandfonline.com This is largely due to its ability to function under milder reaction conditions and often provide higher yields of the desired thiocarbonyl compounds. organic-chemistry.org LR is particularly effective for converting ketones, esters, and amides into their thio-analogs. organic-chemistry.orgmdpi.com

The mechanism of Lawesson's Reagent involves the dissociation of its central four-membered phosphorus-sulfur ring into two reactive dithiophosphine ylides (R-PS₂), which are the active sulfur-transfer species. wikipedia.org The reaction with a carbonyl compound proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction forward. organic-chemistry.org While conventional methods using LR can sometimes require elevated temperatures and an excess of the reagent, ongoing research focuses on developing more efficient protocols. mdpi.com

Emerging Sulfurizing Agents and Catalytic Approaches

The field of thionation chemistry continues to evolve, with the introduction of novel sulfurizing agents and catalytic systems designed to offer greater efficiency, selectivity, and milder reaction conditions.

A variety of thionating agents beyond the traditional choices have been explored, including:

Davy's and Heimgartner's Reagents : These are alternative organosulfur compounds used for thionation. mdpi.com

Kaushik's Reagent : This reagent consists of P₄S₁₀ on an alumina (B75360) support (P₄S₁₀/Al₂O₃). mdpi.com

Elemental Sulfur : In some protocols, elemental sulfur is used in combination with a chemical activating agent. mdpi.com

Sodium Disulfide : This water-soluble salt has been used as a sulfur source for thionylation, offering good results without the need for an additional oxidant in certain reactions. mdpi.com

Dithiazole Derivatives : Compounds such as 3-amino-1,2,4-dithiazole-5-thione (B1224285) (ADTT) and 3-ethoxy-1,2,4-dithiazolidin-5-one (EDITH) have been identified as highly efficient sulfur-transfer reagents. acs.orgscite.ai Although their primary application has been in oligonucleotide synthesis, their high reactivity suggests potential for broader use. acs.orgresearchgate.net

Catalytic approaches are also gaining prominence. The use of a copper(I) iodide catalyst with Lawesson's Reagent has been described for certain transformations. nih.gov Furthermore, catalyst-free, one-pot procedures are being developed to provide more practical and environmentally friendly synthetic routes. mdpi.com The application of microwave irradiation is another modern technique used to accelerate thionation reactions and improve yields. researchgate.net

Strategic Optimization of Synthetic Parameters

The successful synthesis of this compound and its analogs hinges on the meticulous optimization of reaction parameters. Factors such as solvent choice, reaction conditions, and the application of modern energy sources can dramatically influence the efficiency, yield, and purity of the final products.

Influence of Solvent Polarity and Reaction Environment on Yield and Selectivity

The selection of an appropriate solvent system is critical in the synthesis of heterocyclic compounds, directly impacting reaction rates and product yields. In syntheses analogous to those for this compound, such as the preparation of benzo[d] mdpi.comvulcanchem.comoxathiole-2-thione, the reaction environment is a key determinant of success. For instance, the reaction of a precursor like 2-mercaptophenol (B73258) with thiophosgene is effectively carried out in aqueous sodium hydroxide. mdpi.com This polar, alkaline medium facilitates the deprotonation of the phenol (B47542) group, enhancing its nucleophilicity and promoting the desired cyclization.

The polarity of the solvent can govern the solubility of reactants and stabilize transition states, thereby affecting the reaction pathway and selectivity. Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are often employed in nucleophilic substitution reactions, which are common steps in building the benzodioxole framework. google.com The choice of solvent can also influence the temperature range of the reaction, with higher-boiling point solvents like DMF or NMP (N-methylpyrrolidone) allowing for higher reaction temperatures, which can be necessary to overcome activation energy barriers. google.com

Table 1: Illustrative Influence of Solvent on a Hypothetical Synthesis Step This table is illustrative, based on general principles, as specific data for this compound was not available.

| Solvent | Polarity | Boiling Point (°C) | Expected Outcome |

| Dichloromethane (DCM) | Nonpolar | 39.6 | Good for initial nonpolar reactants; may precipitate polar intermediates. |

| Tetrahydrofuran (THF) | Polar Aprotic | 66.0 | Versatile solvent, good for organometallic reactions. researchgate.net |

| Acetonitrile (MeCN) | Polar Aprotic | 81.6 | Favors SN2 reactions, good for dissolving polar reagents. worldresearchersassociations.com |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153.0 | High boiling point allows for elevated temperatures, excellent for SNAr reactions. nih.gov |

| Water (H2O) with Base | Polar Protic | 100.0 | Used in reactions involving phenoxides, such as Williamson ether synthesis-type steps. mdpi.com |

Regioselectivity and Stereochemical Considerations in Substituted Analogs

When synthesizing substituted analogs of this compound, controlling the position of incoming functional groups (regioselectivity) is a significant challenge. The electronic properties of substituents already present on the benzodioxole ring direct the position of further modifications. For instance, in electrophilic aromatic substitution reactions, electron-donating groups will direct incoming electrophiles to the ortho and para positions.

The synthesis of specific regioisomers often requires multi-step strategies. In the synthesis of triazole derivatives, a related field, the choice between reaction types like SNAr (nucleophilic aromatic substitution) and Chan-Lam coupling can lead to different N-aryl regioisomers with 100% selectivity. nih.gov A similar strategic approach is necessary for benzodioxole systems to ensure the desired isomer is formed.

From a stereochemical perspective, the 1,3-dioxole (B15492876) ring itself is not flat and typically adopts an envelope conformation. researchgate.net When substituents are introduced, particularly at the 2-position, they can exist in different spatial orientations. The introduction of chiral centers requires stereoselective synthetic methods to produce a single enantiomer or diastereomer, which is crucial for applications in medicinal chemistry.

Table 2: Regiochemical Control in the Synthesis of Substituted Benzodioxoles This table illustrates potential regioselective outcomes based on directing group effects.

| Starting Material | Reagent/Reaction | Directing Effect | Major Product Regioisomer |

| 1,3-Benzodioxole (B145889) | Br2, FeBr3 | Ortho, para-directing | 5-Bromo-1,3-benzodioxole |

| 5-Nitro-1,3-benzodioxole | Cl2, AlCl3 | Meta-directing | 5-Chloro-6-nitro-1,3-benzodioxole |

| 5-Formyl-1,3-benzodioxole | HNO3, H2SO4 | Meta-directing | 5-Formyl-6-nitro-1,3-benzodioxole |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time, increased product yields, and improved purity compared to conventional heating methods. mdpi.comepa.gov

The synthesis of various 1,3-benzodioxole derivatives has been shown to benefit significantly from microwave irradiation. researchgate.net For example, the one-pot, three-component Biginelli reaction to produce quinazoline-2-one/thione derivatives bearing a 1,3-benzodioxole moiety can be performed under solvent-free microwave conditions, resulting in good yields. researchgate.net In the synthesis of (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, a related thione, microwave-assisted methods provided yields ranging from 62% to 89% in just 60 minutes, a significant improvement over older protocols that required harsh conditions and longer reaction times. mdpi.com This green chemistry approach often reduces the need for toxic solvents and lowers energy consumption. epa.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Benzodioxole Derivative Data adapted from a study on 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones. mdpi.com

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Several hours to days | 60 minutes |

| Temperature | Varies (often high) | 80 °C |

| Yield | Low to moderate | 62-89% |

| Conditions | Often harsh, cumbersome | Mild, open vessel |

Derivatization Strategies of the 1,3-Benzodioxole Core

Creating complex molecules based on this compound often involves derivatizing the core structure. This can be achieved by either functionalizing the benzodioxole moiety before the formation of the thione ring or by modifying a halogenated intermediate through powerful cross-coupling reactions.

Functionalization of the Benzodioxole Moiety as a Precursor

A versatile strategy for synthesizing complex benzodioxole derivatives involves the initial functionalization of the stable 1,3-benzodioxole ring system, which then serves as a precursor for subsequent transformations. chemicalbook.com The benzodioxole structure is a common motif in many natural products and serves as a valuable starting point in drug discovery. worldresearchersassociations.comnih.gov

A practical example of this approach is the synthesis of new heterocyclic compounds starting from (6-bromobenzo[d] mdpi.comvulcanchem.comdioxol-5-yl)methanol. worldresearchersassociations.com In this pathway, the precursor already contains a bromine atom and a methanol (B129727) group attached to the aromatic ring. This pre-installed functionality allows for a series of selective chemical modifications, such as converting the methanol to an azide (B81097) group, which can then participate in cycloaddition reactions before the bromine atom is used in a coupling reaction. worldresearchersassociations.com This method of using a functionalized precursor provides a controlled and stepwise route to highly substituted target molecules.

Palladium-Catalyzed Coupling Reactions of Halogenated Intermediates

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for the derivatization of halogenated 1,3-benzodioxole intermediates.

The Suzuki-Miyaura coupling reaction is a prominent example, involving the reaction of an organoboron compound (like a boronic acid) with a halide in the presence of a palladium catalyst and a base. mdpi.com This reaction has been successfully applied to halogenated benzodioxole systems. For instance, 1-((6-bromobenzo[d] mdpi.comvulcanchem.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, a halogenated intermediate, was coupled with a variety of substituted boronic acids. worldresearchersassociations.com Using a catalyst system of PdCl₂(PPh₃)₂ with a phosphine (B1218219) ligand and potassium carbonate as the base, a diverse library of new 1,3-benzodioxole derivatives was synthesized with yields ranging from 33% to 89%. worldresearchersassociations.com Other palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents), also offer mild and high-yielding pathways to complex derivatives. mdpi.com

Table 4: Suzuki-Miyaura Coupling of a Brominated Benzodioxole Intermediate with Various Boronic Acids Data adapted from Al-Hadedi et al. (2019). worldresearchersassociations.com

| Halogenated Intermediate | Boronic Acid (5a-s) | Catalyst/Base | Product (6a-s) | Yield (%) |

| 4 | 3-isoxazolylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | 6a | 60% |

| 4 | Pyridine-3-boronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | 6c | 45% |

| 4 | 4-Formylphenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | 6e | 78% |

| 4 | Naphthalen-1-ylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | 6k | 89% |

| 4 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | 6m | 81% |

Chemical Reactivity and Mechanistic Transformations of 1,3 Benzodioxole 2 Thione

Oxidation Reactions of the Thione Moiety

The sulfur atom in the thione group (C=S) of 1,3-Benzodioxole-2-thione is susceptible to oxidation, leading to the formation of various oxidized sulfur species.

Formation of Sulfoxides and Sulfones

Oxidation of the thione moiety can yield the corresponding sulfoxides and sulfones. The conversion of thioethers to sulfoxides and sulfones is a well-established transformation in organic chemistry. jchemrev.com This process involves the stepwise oxidation of the sulfur atom. The initial oxidation converts the thione to a sulfoxide (B87167). Further oxidation of the sulfoxide leads to the formation of a sulfone.

Specific Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed for the oxidation of sulfides to sulfoxides and sulfones, and the selectivity often depends on the chosen reagent and reaction conditions. organic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for these transformations. sci-hub.se For instance, the oxidation of sulfides to sulfoxides can be achieved using aqueous hydrogen peroxide, sometimes without the need for a catalyst for certain substrates. sci-hub.se The synthesis of sulfones, however, often requires a catalyst system, such as sodium tungstate (B81510) in combination with other reagents, to facilitate the complete oxidation. sci-hub.se

Urea-hydrogen peroxide (UHP) is another effective reagent for the controlled oxidation of sulfides. beilstein-journals.org By adjusting the stoichiometry of UHP and the reaction temperature, it is possible to selectively obtain either the sulfoxide or the sulfone. beilstein-journals.org For example, using 1.5 equivalents of UHP at a lower temperature (e.g., 60 °C) can favor the formation of sulfoxides, while using a higher amount of UHP (e.g., 2.5 equivalents) at an elevated temperature (e.g., 80 °C) can lead to the corresponding sulfones. beilstein-journals.org

Other notable oxidizing systems include:

2,2,2-Trifluoroacetophenone as an organocatalyst with hydrogen peroxide, where selectivity between sulfoxide and sulfone is condition-dependent. organic-chemistry.org

Urea-hydrogen peroxide and phthalic anhydride in ethyl acetate (B1210297) provides a metal-free method for oxidizing sulfides directly to sulfones. organic-chemistry.org

1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) can promote the oxidation of sulfides to sulfoxides. organic-chemistry.org

Table 1: Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation

| Oxidizing Agent/System | Product Selectivity | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone (catalyst dependent) | sci-hub.se |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide (1.5 equiv, 60°C) or Sulfone (2.5 equiv, 80°C) | beilstein-journals.org |

| 2,2,2-Trifluoroacetophenone/H₂O₂ | Sulfoxide or Sulfone (condition dependent) | organic-chemistry.org |

| UHP/Phthalic Anhydride | Sulfone | organic-chemistry.org |

| TAPC | Sulfoxide | organic-chemistry.org |

Reduction Processes

The reduction of substituted this compound derivatives is a key transformation, particularly for the synthesis of amino compounds.

Reduction of Nitro-Substituted Derivatives to Amino Analogs

The nitro group on nitro-substituted this compound can be readily reduced to an amino group (-NH₂). smolecule.com This conversion is a fundamental reaction in organic synthesis, providing a pathway to aromatic amines which are valuable intermediates. masterorganicchemistry.com The reduction of nitroaromatics is a widely practiced industrial process. wikipedia.org

Regulating Agents and Catalytic Systems (e.g., Hydrogenation)

The reduction of nitroarenes to anilines can be accomplished through various methods. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a common and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. smolecule.commasterorganicchemistry.com Commonly used catalysts include:

Palladium on carbon (Pd/C) smolecule.comwikipedia.org

Raney nickel wikipedia.org

Platinum(IV) oxide wikipedia.org

Chemical Reduction: Several reducing agents can effectively convert nitro groups to amines. These include:

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

Tin(II) chloride is another effective reagent for this transformation. smolecule.com

A combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine offers a mild, metal-free alternative for the reduction of nitro groups. organic-chemistry.org

Table 2: Reagents for Nitro Group Reduction

| Reagent/System | Type | Reference |

|---|---|---|

| H₂/Pd-C | Catalytic Hydrogenation | smolecule.comwikipedia.org |

| H₂/Raney Ni | Catalytic Hydrogenation | wikipedia.org |

| Fe/HCl | Chemical Reduction | masterorganicchemistry.comwikipedia.org |

| Sn/HCl | Chemical Reduction | masterorganicchemistry.comwikipedia.org |

| SnCl₂ | Chemical Reduction | smolecule.com |

| HSiCl₃/Tertiary Amine | Chemical Reduction | organic-chemistry.org |

Nucleophilic Aromatic Substitution Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are substituted with strong electron-withdrawing groups. wikipedia.org This type of reaction, known as nucleophilic aromatic substitution (SNAr), involves the displacement of a leaving group by a nucleophile. wikipedia.org

For a nucleophilic aromatic substitution to occur on the benzene (B151609) ring of this compound, the presence of potent electron-withdrawing substituents, such as a nitro group, is crucial. wikipedia.orgpressbooks.pub These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. youtube.commasterorganicchemistry.com The electron-withdrawing group is most effective when positioned ortho or para to the leaving group. pressbooks.pubyoutube.com The reaction proceeds through a two-step addition-elimination mechanism. pressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

Reactivity of the Thione Group towards Nucleophiles

The thione group (C=S) in this compound is a key site for nucleophilic attack. The carbon atom of the thione is electron-deficient due to the electronegativity of the adjacent oxygen and sulfur atoms, making it susceptible to reaction with a variety of nucleophiles.

One notable example of this reactivity is the ammonolysis of this compound. Treatment of the thione with primary or secondary amines leads to the cleavage of the cyclic thionocarbonate ring. For instance, the reaction with dimethylamine (B145610) in a solvent such as benzene at room temperature results in the ring-opening of the this compound to form an O-2-hydroxyphenyl N,N-dimethylthionocarbamate intermediate. This intermediate can then be acetylated and subsequently rearranged upon heating to yield a thiolcarbamate. This sequence of reactions highlights the utility of the thione group as a handle for further functionalization. google.com

A specific instance of this transformation involves dissolving this compound in benzene and adding one equivalent of dimethylamine. The reaction proceeds at room temperature under a nitrogen atmosphere for several hours. After removal of the solvent, the resulting product is a viscous yellow oil. google.com Chromatographic purification of this oil yields the corresponding O-hydroxyphenyl N,N-dimethylthionocarbamate as white prisms. google.com

Table 1: Reaction of this compound with Dimethylamine google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield |

| This compound | Dimethylamine | Benzene | Room Temperature | 9 hours | O-(2-hydroxyphenyl) N,N-dimethylthionocarbamate | 79% |

This reactivity is not limited to amines. "Hard" nucleophiles, in general, tend to react at the thione group. rsc.org This can lead to various products depending on the subsequent cleavage of either the C–N or C–O bonds in the resulting intermediate. rsc.org

Substitution on the Benzodioxole Ring with External Nucleophiles

Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to activate the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The benzodioxole ring system in this compound is generally electron-rich due to the presence of the oxygen atoms, which donate electron density to the aromatic ring. This inherent electron-rich nature makes the benzene portion of the molecule generally unreactive towards nucleophilic substitution under standard conditions. jst.go.jp

For a nucleophilic substitution to occur on the benzodioxole ring of this compound, the ring would need to be substituted with potent electron-withdrawing groups, such as a nitro group. In the case of 5-Nitrobenzo[d] researchgate.netmdpi.comdioxole-2-thione, the presence of the nitro group significantly alters the electronic properties of the aromatic ring, making it more susceptible to certain types of reactions. smolecule.com However, even with such activation, electrophilic substitution reactions are more commonly observed. smolecule.com

Specific, documented examples of external nucleophiles directly substituting on the benzodioxole ring of this compound itself are not readily found in the surveyed literature. The primary mode of reactivity with nucleophiles appears to be the attack at the electrophilic thione carbon, leading to ring-opening, rather than substitution on the aromatic ring.

Cycloaddition and Cycloreversion Pathways

The unsaturated nature of the thione double bond and the aromatic system allows this compound to theoretically participate in cycloaddition reactions. These reactions are valuable for the construction of complex cyclic systems.

Reactions with Dienophiles or Other Unsaturated Systems

Thiones are known to be excellent dienophiles in Diels-Alder reactions, often referred to as "superdipolarophiles" due to their high reactivity towards 1,3-dipoles. acs.orgrug.nl The [4+2] cycloaddition, or Diels-Alder reaction, typically involves a conjugated diene and a dienophile. wikipedia.org While specific examples of this compound acting as a dienophile in a Diels-Alder reaction are not extensively documented, the reactivity of other thiones suggests this is a plausible pathway. For instance, imidazole-2-thiones undergo Lewis acid-catalyzed Diels-Alder reactions with dienes. rug.nl The electronic nature of the thione, influenced by its substituents, plays a crucial role in its reactivity. Electron-withdrawing groups on the dienophile generally enhance the rate of a normal electron-demand Diels-Alder reaction. wikipedia.org

Furthermore, 1,3-dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org These reactions involve a 1,3-dipole and a dipolarophile. wikipedia.org Thiones are known to react readily with 1,3-dipoles like nitrile oxides to form oxathiazolines. acs.org The reaction of adamantane-2-thione with benzonitrile (B105546) oxide is an example of an inverse electron-demand 1,3-dipolar cycloaddition, where the interaction between the LUMO of the dipole and the HOMO of the dipolarophile is dominant. acs.org Given this precedent, it is conceivable that this compound could react with various 1,3-dipoles to form novel heterocyclic structures.

Intramolecular Rearrangements and Ring Transformations

Cyclic thionocarbonates can undergo intramolecular rearrangements, particularly sigmatropic rearrangements. For example, allylic 8-membered cyclic thionocarbonates have been shown to undergo a mdpi.commdpi.comsigmatropic rearrangement, leading to ring expansion to form 10-membered thiolcarbonates. jst.go.jpresearchgate.net While this compound does not possess the allylic functionality necessary for this specific type of rearrangement, this demonstrates the potential for rearrangements in related cyclic sulfur-containing compounds.

Ring transformations of this compound are often initiated by nucleophilic attack on the thione group, as discussed previously. The initial ring-opening can be followed by subsequent intramolecular reactions. For example, the reaction of cyclic thionocarbamates with iodide under microwave conditions can lead to a rearrangement to the isomeric thiazolidinone. rsc.orgrsc.org This occurs through ring-opening at the 5-carbon, followed by an intramolecular substitution of the iodide by the thiocarbamate anion via the sulfur atom. rsc.org

Another form of ring transformation is observed in the reaction of the related benzo[d] researchgate.netmdpi.comoxathiole-2-thione with benzyne, which proceeds through a cycloaddition-cycloreversion mechanism to yield the isomeric benzo[d] researchgate.netmdpi.com-dithiol-2-one. While not a direct reaction of this compound, this illustrates a potential pathway for ring system alteration in similar structures.

Spectroscopic and Structural Characterization of 1,3 Benzodioxole 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C spectra, along with two-dimensional methods, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 1,3-Benzodioxole-2-thione is expected to display signals corresponding to the aromatic protons on the benzene (B151609) ring. Due to the molecule's symmetry, the four aromatic protons constitute a complex spin system. They are anticipated to appear as a multiplet in the aromatic region of the spectrum. The specific chemical shifts, coupling constants, and multiplicities provide insight into the electronic environment and spatial relationships of these protons. While detailed experimental data for this specific compound is not widely published, analysis of related 1,3-benzodioxole (B145889) derivatives provides expected ranges for these signals. nih.gov

Table 1: Expected ¹H NMR Spectral Data for this compound Note: Data are estimated based on analogous structures. Actual experimental values may vary.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.2 | Multiplet (m) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the aromatic carbons and, most characteristically, the thiocarbonyl (C=S) carbon. The chemical shift of the C=S carbon is typically found significantly downfield, often in the range of 190-220 ppm, which is a key diagnostic peak for the thione group. tubitak.gov.tr The aromatic carbons and the carbons of the dioxole ring will appear at chemical shifts typical for such systems. tandfonline.comnajah.edu

Table 2: Expected ¹³C NMR Spectral Data and Assignments for this compound Note: Data are estimated based on analogous structures. Actual experimental values may vary.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | 190 - 210 |

| Aromatic C-O | 145 - 150 |

| Aromatic C-H | 110 - 125 |

To confirm the assignments made from one-dimensional NMR spectra and to fully elucidate the molecular structure, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate directly bonded proton and carbon atoms, confirming which proton is attached to which carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons through space, which is useful for confirming stereochemistry and conformation, although less critical for a rigid planar structure like this one.

While these techniques are standard for structural analysis, specific 2D NMR studies for this compound are not extensively documented in the literature. tandfonline.com

Heterocyclic compounds containing a thioamide functional group, such as this compound, have the potential to exist in a tautomeric equilibrium with their corresponding thiol form (2-mercapto-1,3-benzodioxole). This process involves the migration of a proton from the nitrogen (in a thioamide) or adjacent carbon to the sulfur atom, creating a C=N or C=C double bond and an S-H group. grafiati.com

Extensive studies on related heterocyclic thiones have shown that the thione form is generally the more stable tautomer and predominates, particularly in the solid state and in polar solvents. researchgate.netias.ac.in This stability is often attributed to factors such as greater bond energies and favorable resonance stabilization in the thione form. While specific experimental or theoretical studies on the tautomeric equilibrium of this compound are scarce, it is expected to exist almost exclusively in the thione form under typical conditions, consistent with the behavior of analogous systems. ias.ac.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most diagnostic peaks are those corresponding to the C=S (thione) and the C-O-C (ether) linkages within the dioxole ring. The C=S stretching vibration typically gives rise to a band in the region of 1350-1050 cm⁻¹, which can sometimes be weak but is highly characteristic. tubitak.gov.tr The asymmetric and symmetric stretching vibrations of the C-O-C group in the five-membered ring are expected to produce strong bands, often observed in the 1250-1020 cm⁻¹ range in related benzodioxole derivatives. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1620 - 1450 |

| C=S (Thione) | Stretch | 1350 - 1050 |

| C-O-C (Ether) | Asymmetric & Symmetric Stretch | 1250 - 1020 |

Conformational Insights from IR Data

Infrared (IR) spectroscopy provides valuable information regarding the conformational dynamics of the 1,3-benzodioxole ring system. While a detailed vibrational analysis specific to the 2-thione derivative is not extensively documented, data from the parent compound, 1,3-benzodioxole, offers significant insights. The five-membered dioxole ring is not perfectly planar. acs.orgacs.org Its conformation is governed by a balance between ring strain and electronic effects, leading to low-frequency ring-puckering and ring-flapping vibrational modes. acs.orgacs.org

Studies on 1,3-benzodioxole vapor have identified a barrier to planarity of 164 cm⁻¹, with the potential energy minimum occurring at a puckering angle of ±24°. acs.org This non-planarity is a known consequence of the anomeric effect in molecules containing electronegative atoms in the 1 and 3 positions. acs.orgacs.org For this compound, the five-membered ring is likewise expected to be puckered.

A key vibrational mode for this molecule would be the C=S stretch. The thiocarbonyl (C=S) stretching frequency is known to appear over a wide range in the infrared spectrum and is sensitive to the electronic environment. In compounds where the C=S group is part of a five-membered ring, its frequency can be influenced by coupling with other ring vibrations. For related thioamide structures, the C=S stretching vibration is often assigned to bands in the region below 800 cm⁻¹. actachemscand.org The precise position of this band for this compound would be indicative of the C=S bond order and its interaction with the adjacent oxygen atoms and the benzene ring, providing further indirect evidence of the ring's conformation.

X-ray Crystallography

As of this writing, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of its oxygen analogue, 1,3-Benzodioxol-2-one (a cyclic carbonate), provides a robust model for understanding the principal structural features of this heterocyclic system. researchgate.netiucr.org The following analysis is based on the published data for 1,3-Benzodioxol-2-one.

Single-crystal X-ray analysis of 1,3-Benzodioxol-2-one reveals a highly planar molecular structure. iucr.org The molecule possesses crystallographic twofold rotation symmetry. researchgate.netiucr.org The C=O bond length is reported as 1.191 (2) Å, which is typical for a carbonyl group in a cyclic carbonate. iucr.org The C1—O2 single bond distance of 1.3660 (13) Å is noted to be slightly longer than those found in cyclic carbonates derived from aliphatic diols, a feature attributed to the influence of the fused aromatic ring. researchgate.netiucr.org It is reasonable to infer that in this compound, the C=S bond would be significantly longer than a C=O bond, and the C-O bond lengths would be similarly influenced by the aromatic system.

Table 1: Selected Bond Lengths and Angles for 1,3-Benzodioxol-2-one Data sourced from Betz, R. & Klüfers, P. (2007). Acta Crystallographica Section E, E63, o4713. iucr.org

| Bond/Angle | Measurement |

| Bond Lengths (Å) | |

| C1=O1 | 1.191 (2) |

| C1—O2 | 1.3660 (13) |

| O2—C3 | 1.3895 (14) |

| C3—C4 | 1.385 (2) |

| C4—C5 | 1.383 (2) |

| Bond Angles (°) | |

| O2—C1—O2(i) | 109.80 (14) |

| O1—C1—O2 | 125.10 (7) |

| C1—O2—C3 | 108.99 (9) |

| O2—C3—C3(i) | 111.12 (12) |

| O2—C3—C4 | 128.00 (12) |

Symmetry code: (i) refers to symmetry-generated atoms.

The crystal structure of 1,3-Benzodioxol-2-one is characterized by significant π-π stacking interactions. researchgate.netiucr.org Molecules are arranged in columns stacked along the b-axis of the unit cell. researchgate.net Inversion-related molecules are positioned such that the centroids of their benzene rings are separated by a distance of 3.631 (1) Å. researchgate.netiucr.org This distance is indicative of effective π-π stacking, which is a dominant force in the crystal packing. Given the similar planar aromatic backbone, this compound is expected to exhibit analogous intermolecular π-π stacking interactions in its solid state.

The X-ray diffraction data for 1,3-Benzodioxol-2-one show that the five-membered 1,3-dioxol-2-one ring is essentially planar. iucr.org This planarity extends to the molecule as a whole due to the fused, rigid benzene ring. iucr.org While spectroscopic data in the gas phase suggests a non-planar, puckered conformation for the parent 1,3-benzodioxole, the forces involved in crystal packing can favor a more planar arrangement in the solid state. acs.org Therefore, the this compound molecule is also anticipated to be largely planar in the crystalline phase.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information for molecular weight determination and structural elucidation through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight, 152.17 g/mol .

While the specific fragmentation pathway for this compound is not detailed in the literature, common fragmentation patterns for compounds containing the 1,3-benzodioxole moiety involve the loss of this stable structural unit. mdpi.comug.edu.gh A characteristic fragmentation for related molecules is the cleavage that leads to the formation of an acylium ion through the loss of the benzodioxole group or parts thereof. ug.edu.gh Therefore, one might anticipate fragmentation pathways involving the loss of CO, CS, or COS from the molecular ion, as well as cleavage to produce ions corresponding to the benzodioxole ring system.

High-Resolution Mass Spectrometry (HRMS) would be essential for unambiguous molecular formula confirmation. The calculated exact mass of this compound (C₇H₄O₂S) is 151.99320 Da. An HRMS measurement confirming this mass to within a few parts per million would definitively verify its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Computational and Theoretical Chemistry Investigations of 1,3 Benzodioxole 2 Thione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comsemanticscholar.org It is widely used to predict molecular properties, including geometry, energy levels, and charge distribution. nih.gov

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. scispace.commdpi.com For 1,3-Benzodioxole-2-thione, this process would involve using a selected DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to calculate the most stable three-dimensional structure. semanticscholar.orgnih.gov The output would provide precise bond lengths, bond angles, and dihedral angles. Energetic profiles, such as the total electronic energy and heat of formation, would also be determined for this optimized geometry.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gap

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.comscirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap generally indicates higher reactivity. researchgate.net For this compound, DFT calculations would yield the specific energy values for the HOMO and LUMO, the energy gap, and visual representations of the orbital distributions.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). A DFT calculation for this compound would generate an MEP map highlighting the charge distribution across the benzodioxole ring and the thione group.

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)

DFT calculations are frequently used to predict spectroscopic data with a high degree of accuracy, which aids in the interpretation of experimental spectra. d-nb.infonrel.govrsc.org

IR Frequencies: Theoretical vibrational frequencies can be calculated to predict the positions of absorption bands in an infrared (IR) spectrum. nih.gov These calculations help in assigning specific vibrational modes (e.g., C=S stretch, C-O-C stretch) to the experimentally observed peaks.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.inforsc.org Comparing these predicted values with experimental data is a powerful method for structure verification and assignment. chemrxiv.org

Semiempirical Methods

Semiempirical methods are a class of quantum chemistry calculations that are faster and less computationally demanding than DFT because they use parameters derived from experimental data to simplify some of the complex integrals involved. uni-muenchen.deucsb.edu

Application of AM1, PM3, MNDO, MINDO/3, and INDO for Molecular Property Calculations

Methods such as Austin Model 1 (AM1), Parametric Method 3 (PM3), Modified Neglect of Diatomic Overlap (MNDO), Modified Intermediate Neglect of Differential Overlap (MINDO/3), and Intermediate Neglect of Differential Overlap (INDO) are used to calculate various molecular properties. uni-muenchen.deuomustansiriyah.edu.iq While they are generally less accurate than DFT, they are useful for large molecules or for preliminary calculations. uomustansiriyah.edu.iq Studies on 1,3-benzodioxole (B145889) derivatives have utilized these methods to determine quantum chemical parameters like HOMO and LUMO energies, energy gaps, and dipole moments to correlate molecular structure with specific activities. researchgate.net A similar application to this compound would provide rapid estimations of these fundamental electronic properties.

In-Depth Computational Analysis of this compound Remains a Niche Area of Research

Despite the growing application of computational and theoretical chemistry in understanding molecular structures and reactivity, a comprehensive theoretical investigation focused specifically on the compound this compound is not extensively available in publicly accessible scientific literature. While broader research into 1,3-benzodioxole derivatives and various thione-containing heterocyclic compounds has been conducted, detailed studies concerning the specific theoretical descriptors, reaction mechanisms, and electronic effects of the thione group in this compound are limited.

Theoretical studies on related 1,3-benzodioxole derivatives have been performed, often in the context of quantitative structure-activity relationship (QSAR) studies and for predicting their efficacy as corrosion inhibitors. These studies typically involve the calculation of quantum chemical descriptors to correlate the molecular structure with observed activities. However, specific data sets and detailed analyses for this compound are not readily found within these broader investigations.

Similarly, while computational methods are frequently employed to elucidate reaction pathways and transition states for a wide array of chemical transformations, specific theoretical studies on the reaction mechanisms involving this compound have not been prominently featured in the surveyed literature. Such studies would be invaluable for understanding its reactivity and potential synthetic applications.

The electronic influence of the thione group on the reactivity of heterocyclic systems is a subject of scientific interest. Computational analyses in this area typically explore how the carbon-sulfur double bond affects the electronic distribution, aromaticity, and susceptibility to nucleophilic or electrophilic attack within the molecule. While principles from studies on other thione-containing compounds could offer general insights, a dedicated computational analysis of these effects within the this compound framework is not specifically documented.

Applications As a Synthon in Advanced Organic and Material Chemistry

Role as a Heterocyclic Building Block in Complex Molecule Synthesis

The intrinsic reactivity of 1,3-benzodioxole-2-thione and its analogs, such as 1,3-dithiole-2-thiones, makes them valuable precursors for synthesizing more elaborate chemical structures. Their ability to undergo ring transformations and act as stable intermediates is key to their utility.

The synthesis of fused and spiro-heterocycles is a significant area of organic chemistry, driven by the unique three-dimensional structures and pharmacological properties of these compounds. While direct examples involving this compound are not extensively documented, the reactivity of closely related sulfur-containing heterocycles provides a clear blueprint for its potential applications.

For instance, 3H-1,2-dithiole-3-thiones are known to react with alkynes to form spiro-1,3-dithiolothiopyrans through sequential cycloaddition reactions. nih.gov This type of transformation highlights how the thione moiety can participate in building complex spirocyclic systems. nih.gov The general strategy of incorporating heterocyclic moieties into larger scaffolds to alter pharmacological and pharmacokinetic properties is well-established, as seen in the synthesis of spiro heterocyclic steroids. nih.gov Methodologies often involve cycloaddition reactions to generate the final spiro structure. derpharmachemica.com

Furthermore, the related compound benzo[d] nih.govmdpi.comoxathiole-2-thione undergoes an interesting cycloaddition–cycloreversion mechanism when reacting with benzyne, leading to the formation of a different fused heterocyclic system, benzo[d] nih.govmdpi.com-dithiol-2-one. mdpi.com This demonstrates the potential of such scaffolds to rearrange and form new, stable ring systems.

A key reaction demonstrating this is the reduction of the related benzo[d] nih.govmdpi.comoxathiole-2-thione with diisobutylaluminium hydride to regenerate the starting material, o-mercaptophenol. mdpi.com This reversible transformation indicates that the heterocyclic ring can be used to protect or mask functional groups during a synthetic sequence, only to be removed later. Similarly, 1,3-dithiole-2-thiones can serve as crucial intermediates in coupling reactions. mdpi.com For example, 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid is an important intermediate that can be coupled with amino acids to form novel carboxamides, showcasing the heterocycle as a foundational scaffold for further elaboration. mdpi.com The design of complex, multi-step syntheses often relies on such stable yet reactive intermediates to build molecules step-by-step. researchgate.net

Ligand Design in Coordination Chemistry and Catalysis

The sulfur and oxygen atoms within the this compound structure offer potential coordination sites for metal ions, making it an attractive scaffold for designing novel ligands for use in coordination chemistry and catalysis.

The core structure of this compound can be chemically modified, or derivatized, to create ligands with specific properties for metal complexation. The thione sulfur atom is a soft donor, making it suitable for binding to soft metal ions. By introducing other functional groups onto the benzodioxole ring system, polydentate ligands can be created that bind to a metal center through multiple atoms. For example, the synthesis of 2-thioxo-1,3-dithiol-carboxamides from a 1,3-dithiole-2-thione (B1293655) core introduces amide functionalities that provide additional coordination sites (N, O). mdpi.com Such modifications can fine-tune the electronic and steric properties of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complex.

Metal complexes derived from this compound ligands have potential applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In this type of catalysis, the catalyst and the reactants are in the same phase, typically a liquid solution. youtube.com A metal complex of a derivatized this compound could act as a soluble catalyst, for instance, in oxidation or reduction reactions. youtube.comrsc.org The ligand's structure would play a crucial role in stabilizing the metal center and mediating the catalytic cycle.

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. youtube.com Ligands based on this compound could be anchored to a solid support (e.g., silica (B1680970) or a polymer). The resulting immobilized metal complex would function as a heterogeneous catalyst. This approach offers the advantage of easy separation of the catalyst from the reaction products. The process typically involves the diffusion of reactants to the catalyst surface, adsorption, chemical reaction at the active site, and subsequent desorption of the products. youtube.com

Development of Novel Materials

The unique electronic properties of sulfur-rich heterocycles make them promising candidates for the development of advanced functional materials. Researchers have shown particular interest in 1,3-dithiole-2-thione and its derivatives for applications in materials science, especially for creating new conductive materials. mdpi.com This interest stems from their exceptional sulfur redox chemistry and high polarizability. mdpi.com

The way molecules pack in the solid state is also crucial for material properties. X-ray diffraction studies of the related compound benzo[d] nih.govmdpi.comoxathiole-2-thione reveal that the molecules arrange in head-to-tail stacks, with intermolecular C-H···S contacts influencing the crystal packing. mdpi.com Although significant π-π stacking was not observed in this specific case, the presence of such intermolecular interactions is fundamental to the design of organic materials with specific electronic or optical properties. By modifying the core structure of this compound, it may be possible to engineer materials with desired solid-state packing and, consequently, tailored functionalities.

Interactive Data Table: Applications of this compound and Analogs

| Application Area | Specific Role/Process | Key Structural Feature/Reaction | Potential Outcome | Reference |

|---|---|---|---|---|

| Complex Molecule Synthesis | Construction of Spiro-Heterocycles | Cycloaddition reactions of the thione group with alkynes. | Novel spiro compounds with unique 3D architecture. | nih.gov |

| Complex Molecule Synthesis | Construction of Fused-Heterocycles | Cycloaddition-cycloreversion mechanisms. | Transformation into different heterocyclic systems. | mdpi.com |

| Complex Molecule Synthesis | Intermediate in Multi-Step Synthesis | Stable heterocyclic core that can be functionalized or removed. | Synthesis of complex derivatives like carboxamides. | mdpi.com |

| Coordination Chemistry | Ligand Design | Presence of sulfur and oxygen heteroatoms as coordination sites. | Formation of stable metal complexes. | mdpi.com |

| Catalysis | Potential Homogeneous/Heterogeneous Catalyst | Metal complexes of derivatized ligands. | Catalysis of organic reactions with easy separation (heterogeneous). | youtube.com |

| Material Science | Development of Novel Materials | Sulfur redox chemistry and high polarizability. | New conductive organic materials. | mdpi.com |

Precursor for Dyes, Polymers, and Optoelectronic Materials

While specific, large-scale applications of this compound in the synthesis of dyes and optoelectronic materials are not extensively documented in mainstream literature, its molecular architecture makes it a candidate for such purposes. The parent compound, 1,3-benzodioxole (B145889), and its derivatives are known to serve as building blocks for fluorescent dyes and other functional materials. chemicalbook.comchemicalbook.com

The most significant potential for this compound as a synthon lies in polymer chemistry. The compound is a cyclic thiocarbonate, a class of monomers known to undergo Ring-Opening Polymerization (ROP). Both anionic and cationic ROP methods have been successfully applied to other cyclic thiocarbonates, such as 1,3-oxathian-2-one and 5,5-dimethyl-1,3-dioxane-2-thione, to produce polythiocarbonates. oup.comacs.orgresearchgate.net This polymerization proceeds by the cleavage of the C–S bond within the thiocarbonate ring, incorporating the entire monomer unit into a long polymer chain. acs.org

The polymerization of this compound would yield a polythiocarbonate with a repeating unit containing the intact benzodioxole group. This places the resulting material in the class of sulfur-containing polymers, which are gaining importance due to their distinct thermal and optical characteristics compared to their polycarbonate analogs. oup.com

Contribution to Material Properties through Structural Incorporation

The incorporation of the this compound monomeric unit into a polymer is predicted to impart a unique combination of properties, attributable to its constituent chemical groups.

Influence of the Thiocarbonate Group: The primary contribution of the thiocarbonate linkage is the introduction of sulfur into the polymer backbone. Sulfur-containing polymers are noted for several enhanced properties:

Thermal Stability: The presence of sulfur in the polymer chain can lead to greater thermal stability compared to analogous polycarbonates. oup.com

Refractive Index: Sulfur-rich polymers often exhibit a higher refractive index than their oxygen-based counterparts, a valuable property for optical applications. rsc.org

Crystallinity and Mechanical Properties: The replacement of oxygen with sulfur can affect the packing efficiency of polymer chains in a crystalline lattice. For example, poly(hexamethylene dithiocarbonate) shows a significantly higher melting temperature and degree of crystallinity than poly(hexamethylene carbonate), suggesting that the sulfur atoms enhance intermolecular interactions and structural order. rsc.org

Influence of the Benzodioxole Group: The fused aromatic benzodioxole structure would also significantly influence the final material's characteristics:

Rigidity and Thermal Resistance: The rigid and planar nature of the benzene (B151609) ring fused to the dioxole system would increase the stiffness of the polymer backbone, leading to a higher glass transition temperature (Tg) and enhanced mechanical strength.

Optical Properties: The conjugated π-electron system of the benzodioxole unit can contribute to the polymer's optical properties. The combination of this aromatic system with the sulfur atoms from the thiocarbonate linkage could result in materials with unique photoluminescence or specific absorption characteristics, making them potentially suitable for optoelectronic devices. rsc.org

The table below summarizes the potential contributions of each structural motif of this compound to the properties of a resulting polymer.

| Structural Motif | Potential Contribution to Polymer Properties | Supporting Rationale |

| Thiocarbonate (-O-C(S)-O-) | Increased thermal stability, higher refractive index, altered crystallinity. | Introduction of sulfur into the polymer backbone enhances intermolecular forces and offers different bond energies compared to oxygen. oup.comrsc.org |

| Benzodioxole | Increased rigidity, higher glass transition temperature (Tg), enhanced mechanical strength. | The fused aromatic ring system restricts chain mobility and promotes a more ordered polymer structure. |

| Combined Structure | Unique photophysical properties (e.g., fluorescence, absorption shifts). | The interaction between the conjugated π-system of the aromatic ring and the sulfur atom's orbitals could create novel electronic transitions. rsc.org |

Q & A

Q. What experimental protocols are recommended for synthesizing 1,3-Benzodioxole-2-thione?

A common method involves reacting benzoylisothiocyanate with substituted precursors in 1,4-dioxane under ambient conditions. For example, equimolar amounts of reactants are stirred overnight, followed by precipitation in ice/water and filtration . Optimization may require adjusting solvent polarity (e.g., dioxane vs. THF) or reaction time to improve yield. Characterization via HPLC or GC-MS is advised to confirm purity, as residual solvents or byproducts (e.g., ammonium chloride) may persist .

Q. How can researchers validate the structural integrity of this compound?

X-ray crystallography is the gold standard for structural confirmation. For instance, orthorhombic crystal systems (space group P212121) with lattice parameters a = 5.0434 Å, b = 12.9354 Å, and c = 20.8916 Å have been reported for related benzodioxole derivatives. Complementary techniques like FT-IR (to confirm C=S and C-O-C bonds) and NMR (¹³C for thiocarbonyl resonance ~180 ppm) are critical .

Q. What safety precautions are essential when handling this compound?

Due to potential toxicity, use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact, as thiocarbonyl compounds may cause irritation. Store in airtight containers away from oxidizers. In case of exposure, rinse with water and consult safety data sheets for antidotes (e.g., activated charcoal for ingestion) .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., combustion enthalpy) for this compound be resolved?

Discrepancies in ΔcH°liquid values (e.g., ±2 kJ/mol) may arise from impurities or calibration errors in bomb calorimetry. Cross-validate using high-purity samples (>99.9%) and replicate measurements under controlled O₂ pressure. Compare results with computational methods (e.g., DFT calculations for gas-phase enthalpy) to identify systematic biases .

Q. What strategies optimize the stability of this compound in aqueous media?

The compound’s thiocarbonyl group is prone to hydrolysis. Stabilize via buffered solutions (pH 6–8) or lyophilization. For long-term storage, use inert atmospheres (N₂ or Ar) and antioxidants like BHT. Monitor degradation via LC-MS to track sulfide or dioxole ring-opening byproducts .

Q. How can reaction mechanisms involving this compound be elucidated?

Employ isotopic labeling (e.g., ¹⁸O in dioxole or ³⁴S in thiocarbonyl) to trace bond cleavage pathways. Kinetic studies under varying temperatures and concentrations can distinguish between SN2 or radical mechanisms. Computational modeling (e.g., Gaussian for transition-state analysis) provides mechanistic insights .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

Use UPLC-QTOF-MS for high-resolution impurity profiling. For metal contaminants (e.g., residual catalysts), ICP-MS with a detection limit of <0.1 ppb is recommended. Validate methods against certified reference materials (CRMs) to ensure accuracy .

Data Contradiction & Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

Contradictions may stem from solvent effects or tautomerism. Re-record spectra in deuterated solvents (CDCl₃ vs. DMSO-d6) and compare with literature under identical conditions. For tautomers, variable-temperature NMR can identify equilibrium shifts .

Q. What methodologies reconcile discrepancies in biological activity studies of this compound analogs?

Variability in IC₅₀ values often arises from assay conditions (e.g., cell line differences or serum concentrations). Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity assays). Meta-analyses of published data can highlight trends obscured by experimental noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.